5-Hydroxy-1-naphthyl 2-methoxybenzoate
Description
5-Hydroxy-1-naphthyl 2-methoxybenzoate is a naphthyl ester derivative featuring a hydroxy group at the 5-position of the naphthalene ring and a 2-methoxybenzoate moiety.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(5-hydroxynaphthalen-1-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C18H14O4/c1-21-16-10-3-2-6-14(16)18(20)22-17-11-5-7-12-13(17)8-4-9-15(12)19/h2-11,19H,1H3 |
InChI Key |
OVGBDBDPRVJMDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- Methyl 2-methoxybenzoate (M2MOB) : A simple ester with a methoxy group at the benzoate’s 2-position.
- Benzyl benzoate (BB) : Aromatic ester lacking substituents.
- Metal-2-methoxybenzoate complexes (M(2-MeO-Bz)₂) : Transition metal salts (e.g., Mn, Co, Cu) with 2-methoxybenzoate ligands .
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate : A naphthalene derivative with a methoxybenzyl-oxadiazole group .
Table 1: Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Key Functional Groups | Molecular Complexity |
|---|---|---|---|---|
| 5-Hydroxy-1-naphthyl 2-methoxybenzoate | Naphthalene + benzoate | 5-OH (naphthyl), 2-OCH₃ (benzoate) | Ester, hydroxy, methoxy | High (bulky naphthyl) |
| Methyl 2-methoxybenzoate | Benzene | 2-OCH₃ | Ester, methoxy | Low |
| Cu(2-MeO-Bz)₂·H₂O | Benzoate-metal | 2-OCH₃, Cu²⁺ coordination | Carboxylate, methoxy, metal | Moderate |
| Benzyl benzoate | Benzene + benzene | None | Ester | Low |
Thermal Stability and Decomposition
- Metal-2-methoxybenzoate complexes : Decompose in distinct steps (e.g., Cu(2-MeO-Bz)₂·H₂O decomposes in three steps between 110–349°C) . The methoxy group enhances thermal stability compared to unsubstituted benzoates.
- Methyl 2-methoxybenzoate : Simpler esters like M2MOB likely exhibit lower decomposition temperatures due to the absence of stabilizing metal coordination or bulky aromatic systems.
- This compound: Predicted to have higher thermal stability than non-naphthyl esters due to aromatic stacking but lower than metal-coordinated analogs.
Electronic and Steric Effects
- Electron-donating methoxy groups : In M2MOB and metal complexes, the 2-OCH₃ group increases electron density at the carboxylate, influencing coordination behavior (e.g., unidentate bonding in metal complexes) .
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